molecular formula C12H18O2 B7862563 3-(2-Methoxyphenyl)-3-pentanol CAS No. 53847-40-8

3-(2-Methoxyphenyl)-3-pentanol

Cat. No.: B7862563
CAS No.: 53847-40-8
M. Wt: 194.27 g/mol
InChI Key: NWOYPGORKVCGPR-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-3-pentanol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)-3-pentanol typically involves the reaction of 2-methoxyphenyl magnesium bromide with 3-pentanone under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The Grignard reagent reacts with the carbonyl group of 3-pentanone, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions for higher yield and purity. The process includes the preparation of the Grignard reagent, its reaction with 3-pentanone, and subsequent purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyphenyl)-3-pentanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: 3-(2-Methoxyphenyl)-3-pentanone or 3-(2-Methoxyphenyl)pentanoic acid.

    Reduction: 3-(2-Methoxyphenyl)pentane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the phenyl ring play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress modulation, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

    Eugenol: 4-allyl-2-methoxyphenol, known for its antioxidant and antimicrobial properties.

    Isoeugenol: Similar to eugenol but with a different position of the double bond.

    Vanillin: 4-hydroxy-3-methoxybenzaldehyde, widely used as a flavoring agent.

Uniqueness: 3-(2-Methoxyphenyl)-3-pentanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-12(13,5-2)10-8-6-7-9-11(10)14-3/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOYPGORKVCGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016379
Record name 3-(2-Methoxyphenyl)-3-Pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53847-40-8
Record name 3-(2-Methoxyphenyl)-3-Pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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